4'-n-Butoxy-2',6'-dimethylpropiophenone
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Overview
Description
4’-n-Butoxy-2’,6’-dimethylpropiophenone is an organic compound known for its unique chemical structure and properties It is a derivative of propiophenone, characterized by the presence of a butoxy group at the 4’ position and two methyl groups at the 2’ and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-n-Butoxy-2’,6’-dimethylpropiophenone typically involves the alkylation of 2’,6’-dimethylpropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-n-Butoxy-2’,6’-dimethylpropiophenone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-n-Butoxy-2’,6’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-n-Butoxy-2’,6’-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-n-Butoxy-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4’-n-Butoxypropiophenone
- 2’,6’-Dimethylpropiophenone
- 4’-Methoxy-2’,6’-dimethylpropiophenone
Uniqueness
4’-n-Butoxy-2’,6’-dimethylpropiophenone is unique due to the presence of both the butoxy group and the dimethyl groups, which confer distinct chemical and physical properties
Biological Activity
4'-n-Butoxy-2',6'-dimethylpropiophenone is an organic compound that belongs to the class of propiophenones. It is characterized by the presence of a butoxy group at the 4' position and two methyl groups at the 2' and 6' positions. This compound has garnered interest in various scientific fields due to its potential biological activity, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C15H22O2
- Molecular Weight : 234.33 g/mol
- IUPAC Name : 1-(4-butoxy-2,6-dimethylphenyl)propan-1-one
Synthesis
The synthesis of this compound typically involves the alkylation of 2',6'-dimethylpropiophenone using n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide under reflux conditions, followed by purification through recrystallization or column chromatography .
The biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical responses. Research has indicated that it may exhibit anti-inflammatory and analgesic properties, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of various propiophenones, including this compound. The results indicated a significant reduction in inflammation markers in treated animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Analgesic Effects : Another investigation assessed the analgesic properties of this compound through pain models in rodents. The findings demonstrated that it could effectively reduce pain responses, comparable to established analgesics .
- Cytotoxicity Studies : Research on the cytotoxic effects of this compound against cancer cell lines showed promising results, indicating selective cytotoxicity towards certain tumor cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Notable Biological Activities |
---|---|---|
4'-n-Butoxypropiophenone | Similar but lacks methyl groups | Moderate anti-inflammatory effects |
2',6'-Dimethylpropiophenone | Lacks butoxy group | Exhibits some analgesic properties |
4'-Methoxy-2',6'-dimethylpropiophenone | Contains methoxy instead of butoxy | Enhanced cytotoxicity against cancer cells |
Properties
IUPAC Name |
1-(4-butoxy-2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-7-8-17-13-9-11(3)15(12(4)10-13)14(16)6-2/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOBOAJTGQVDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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